An In-depth Technical Guide on the Basic Properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile
An In-depth Technical Guide on the Basic Properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a key intermediate in organic synthesis. The document delves into its synthesis, structural elucidation through spectroscopic methods, and a detailed examination of its basicity. By synthesizing theoretical principles with practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective utilization of this compound in their work.
Introduction
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, with the chemical formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , is a cyclic enamine of significant interest in synthetic organic chemistry.[1] Its structure, featuring a gem-dimethyl substituted cyclohexene ring appended with both an amino and a cyano group at the double bond, bestows it with unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Understanding the fundamental basic properties of this molecule is paramount for its efficient handling, reaction optimization, and the rational design of synthetic pathways.
Synthesis and Structural Elucidation
The primary synthetic route to 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[2][3] This powerful carbon-carbon bond-forming reaction is particularly well-suited for the formation of five- and six-membered rings.
Synthetic Pathway: The Thorpe-Ziegler Reaction
The synthesis commences with the base-catalyzed intramolecular cyclization of 3,3-dimethyladiponitrile. The reaction proceeds through the formation of a carbanion at the α-position to one of the nitrile groups, which then attacks the carbon of the other nitrile group. Subsequent tautomerization of the resulting imine affords the stable enamine product.
Reactant [label="3,3-Dimethyladiponitrile"]; Intermediate [label="Cyclic Imine (transient)"]; Product [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"];
Reactant -> Intermediate [label=" Base (e.g., NaH, NaNH₂)"]; Intermediate -> Product [label="Tautomerization"]; }
Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.
Experimental Protocol: Synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile
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Materials: 3,3-dimethyladiponitrile, Sodium hydride (NaH) or Sodium amide (NaNH₂), Anhydrous solvent (e.g., Toluene, Xylene), Ethanolic HCl.
-
Procedure:
-
To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,3-dimethyladiponitrile in the same solvent is added dropwise at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a proton source, typically an alcohol.
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The resulting enamine can be isolated by removing the solvent under reduced pressure and purified by crystallization or chromatography. For purification via salt formation, the crude product can be dissolved in an appropriate solvent and treated with ethanolic HCl to precipitate the hydrochloride salt, which can then be neutralized to obtain the pure enamine.
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Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two methyl groups at the C3 position would likely appear as a singlet in the upfield region (around 1.0-1.2 ppm). The methylene protons of the cyclohexene ring would exhibit complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons of the amino group are expected to give a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Characteristic signals would include those for the two methyl carbons, the quaternary C3 carbon, the methylene carbons of the ring, the sp² hybridized carbons of the double bond (C1 and C2), and the nitrile carbon. The chemical shifts for the olefinic carbons would be significantly different, with C1 (bearing the cyano group) appearing more downfield than C2 (bearing the amino group). The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | 1.0 - 1.2 (s, 6H) | 25 - 30 |
| -CH₂- (ring) | 1.5 - 2.5 (m, 6H) | 20 - 40 |
| -NH₂ | Variable (broad s, 2H) | - |
| C1-CN | - | 110 - 120 |
| C2-NH₂ | - | 150 - 160 |
| C3 | - | 35 - 45 |
| -C≡N | - | 115 - 125 |
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=C, and C≡N bonds.[4][5]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Amino) | Stretching | 3300 - 3500 | Medium, two bands for primary amine |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| C≡N (Nitrile) | Stretching | 2210 - 2260 | Medium, sharp |
| C=C (Alkene) | Stretching | 1600 - 1680 | Medium to strong |
| N-H (Amino) | Bending | 1550 - 1650 | Medium |
2.3.3. Mass Spectrometry (MS)
The mass spectrum of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (150.22). The fragmentation pattern would be characteristic of a cyclic enamine.[6] Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, NH₃, and methyl radicals. The presence of the gem-dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl or an isopropyl group.
Basic Properties: A Detailed Analysis
The basicity of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a crucial aspect of its chemical behavior, influencing its reactivity and handling. As an enamine, its basicity is more complex than that of a simple aliphatic amine.
Dual Basicity: The Nitrogen and the β-Carbon
Enamines exhibit dual basicity, with protonation possible at either the nitrogen atom or the β-carbon of the enamine double bond.
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N-Protonation: The lone pair of electrons on the nitrogen atom can accept a proton, forming an ammonium salt. However, the delocalization of this lone pair into the π-system of the double bond reduces its availability, making the nitrogen less basic than in a comparable saturated amine.[7]
-
C-Protonation: The β-carbon of the enamine is electron-rich due to the electron-donating effect of the amino group. Protonation at this position leads to the formation of a resonance-stabilized iminium ion. This pathway is often thermodynamically favored.[8]
Enamine [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"]; N_Protonated [label="N-Protonated Species\n(Ammonium Salt)"]; C_Protonated [label="C-Protonated Species\n(Iminium Ion)"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"];
Enamine -> N_Protonated [label=" N-Protonation (Kinetically favored)"]; Enamine -> C_Protonated [label=" C-Protonation (Thermodynamically favored)"]; H_plus -> Enamine [style=invis]; }
Figure 2: Protonation sites of the enamine.
Factors Influencing Basicity
Several structural features of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile influence its overall basicity:
-
Electron-Withdrawing Cyano Group: The cyano group (-C≡N) is a strong electron-withdrawing group. Its presence at the C1 position significantly reduces the electron density of the double bond and, through resonance and inductive effects, further decreases the basicity of both the nitrogen atom and the β-carbon.
-
Gem-Dimethyl Group: The two methyl groups at the C3 position are electron-donating through an inductive effect. This can slightly increase the electron density in the ring system, potentially enhancing the basicity to a small extent. However, steric hindrance from the gem-dimethyl group might also play a role in the accessibility of the protonation sites.
-
Hybridization: The nitrogen atom in the enamine is sp² hybridized, which has more s-character than the sp³ hybridized nitrogen of a saturated amine. The increased s-character means the lone pair is held more tightly to the nucleus, contributing to lower basicity.[9]
pKa Estimation
Applications in Drug Development and Research
The unique structural features of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile make it a versatile building block in medicinal chemistry and drug discovery.
-
Synthesis of Fused Heterocycles: The enamine and nitrile functionalities can participate in a variety of cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many pharmaceuticals.
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Lead Optimization: The cyclohexene ring provides a rigid scaffold that can be functionalized to explore structure-activity relationships (SAR) during lead optimization in drug development programs.
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Precursor to Novel Amines and Nitriles: The amino and nitrile groups can be further transformed into a wide array of other functional groups, expanding its utility as a synthetic intermediate.
Conclusion
2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a valuable and versatile chemical entity with distinct basic properties arising from its enamine structure. A thorough understanding of its synthesis via the Thorpe-Ziegler reaction, its spectroscopic characteristics, and the nuances of its dual basicity is essential for its effective application in research and development. This guide provides a foundational framework for scientists and researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel molecules with potential applications in medicine and materials science.
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Figure 1. Labeled proton environments in 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile.
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